
Egfr-IN-49
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Egfr-IN-49 is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). It has shown significant efficacy in targeting EGFR mutations, particularly EGFRT790M and EGFRT790M/L858R, with IC50 values of 65.0 nM and 13.6 nM, respectively . This compound is of great interest in cancer research due to its ability to induce apoptosis in a dose-dependent manner.
Vorbereitungsmethoden
The synthesis of Egfr-IN-49 involves several steps, typically starting with the preparation of key intermediates. The synthetic route includes the formation of the core structure through a series of reactions such as nucleophilic substitution, cyclization, and functional group modifications. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Industrial production methods may involve optimization of these reactions to improve yield and purity, utilizing large-scale reactors and continuous flow processes to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Egfr-IN-49 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide (NaN3) or potassium cyanide (KCN).
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Egfr-IN-49 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition mechanisms of EGFR and to develop new inhibitors with improved efficacy.
Biology: Researchers utilize this compound to investigate the role of EGFR in cellular processes such as proliferation, differentiation, and apoptosis.
Wirkmechanismus
Egfr-IN-49 exerts its effects by inhibiting the tyrosine kinase activity of EGFR. This inhibition prevents the phosphorylation of downstream signaling proteins involved in cell proliferation and survival pathways. The compound binds to the adenosine triphosphate (ATP)-binding site of EGFR, blocking its activity and leading to the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Egfr-IN-49 is compared with other EGFR inhibitors such as erlotinib, gefitinib, afatinib, and osimertinib. While these compounds also target EGFR, this compound is unique in its high selectivity and potency against specific EGFR mutations like EGFRT790M and EGFRT790M/L858R. This makes it particularly effective in cases where other inhibitors may fail due to resistance mechanisms .
Similar compounds include:
Erlotinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.
Gefitinib: Another EGFR inhibitor with applications in lung cancer therapy.
Afatinib: A broader-spectrum EGFR inhibitor that also targets other members of the ErbB family.
Osimertinib: Known for its efficacy against EGFR T790M mutation, similar to this compound.
This compound stands out due to its specific targeting and effectiveness against resistant EGFR mutations, making it a valuable compound in cancer research and therapy.
Eigenschaften
Molekularformel |
C22H15N5O2S |
|---|---|
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
N-[3-[2-(3-cyanoanilino)thieno[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide |
InChI |
InChI=1S/C22H15N5O2S/c1-2-19(28)24-16-7-4-8-17(12-16)29-21-20-18(9-10-30-20)26-22(27-21)25-15-6-3-5-14(11-15)13-23/h2-12H,1H2,(H,24,28)(H,25,26,27) |
InChI-Schlüssel |
DUPFAGNYEYZTGC-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)NC1=CC(=CC=C1)OC2=NC(=NC3=C2SC=C3)NC4=CC=CC(=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


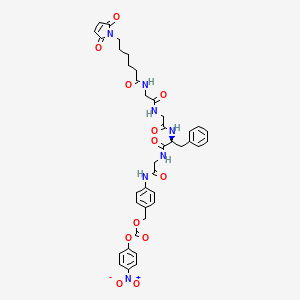
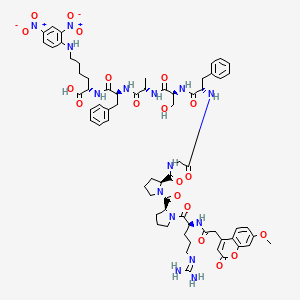
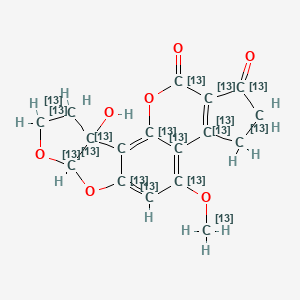
![[DAla4] Substance P (4-11)](/img/structure/B15141634.png)
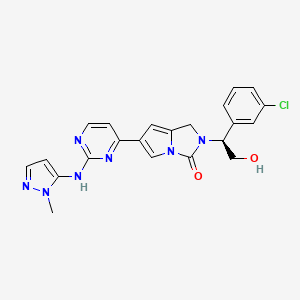



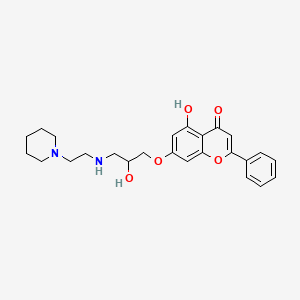
![4-N-butyl-6-[[4-[(dimethylamino)methyl]phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B15141678.png)
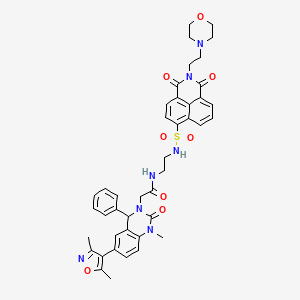
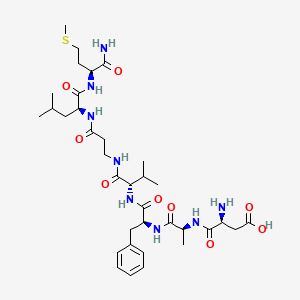

![1-Amino-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea](/img/structure/B15141720.png)
